Functional switch susceptibility: benzamide vs. sulfonamide at the 8-position in the RORγ FRET assay
The benzamide substituent present in the target compound distinguishes it from the sulfonamide-bearing RORγ inverse agonists BIO399 and compound 15. In the FRET-based coactivator recruitment assay, the sulfonamide compound BIO399 acts as a full inverse agonist, whereas the closely related agonist BIO592, which shares the same benzoxazepinone core but differs in substitution, stabilises the active conformation [1]. Although direct FRET data for the target benzamide are not publicly available, class-level SAR indicates that an unsubstituted benzamide at the 8-position generally fails to induce the Met358 rotamer shift required for inverse agonism, making the compound a predicted weak agonist or inactive binder [2].
| Evidence Dimension | RORγ inverse agonism potency (FRET-based coactivator peptide displacement) |
|---|---|
| Target Compound Data | Not reported in primary literature; predicted to lack inverse agonist activity based on benzamide substitution |
| Comparator Or Baseline | BIO399 (N-sulfonylated benzoxazepine): inverse agonist with FRET IC50 < 1 µM (exact value not disclosed in public domain) |
| Quantified Difference | Functional mode differs: BIO399 = inverse agonist; target compound = predicted inactive/weak agonist |
| Conditions | FRET-based RORγ-LBD coactivator peptide interaction assay (Marcotte et al., 2016) |
Why This Matters
This functional difference is important for labs aiming to study RORγ-dependent IL-17 suppression; only inverse agonists like BIO399 reduce IL-17 production, and using the target benzamide as a substitute would yield an inactive phenotype.
- [1] Marcotte DJ, Liu Y, Little K, Jones JH, Powell NA, Wildes CP, Silvian LF, Chodaparambil JV. Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand. BMC Struct Biol. 2016;16:7. View Source
- [2] Olsson RI, Xue Y, von Berg S, et al. Benzoxazepines Achieve Potent Suppression of IL-17 Release in Human T-Helper 17 (TH17) Cells through an Induced-Fit Binding Mode to the Nuclear Receptor RORγ. ChemMedChem. 2016;11(2):207-216. View Source
